molecular formula C5H9NOS B1266595 4-(Methylsulfinyl)butanenitrile CAS No. 61121-65-1

4-(Methylsulfinyl)butanenitrile

Cat. No. B1266595
CAS RN: 61121-65-1
M. Wt: 131.2 g/mol
InChI Key: XCDBAGVWCGHEFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Methylsulfinyl)butanenitrile and related sulfinyl compounds involves intricate chemical processes. Notably, the preparation of N-tert-Butanesulfinyl imines showcases the versatility of sulfinyl compounds as intermediates for asymmetric synthesis, highlighting the significance of the sulfinyl group in facilitating various chemical transformations (Ellman, Owens, & Tang, 2002). Additionally, the synthesis of 1-chloro-4-methylsulfinyl-butane from DMSO demonstrates the potential for creating sulfinyl derivatives through straightforward methodologies (Yan, 2008).

Molecular Structure Analysis

The molecular structure of sulfinyl-containing compounds like 4-(Methylsulfinyl)butanenitrile is pivotal in determining their chemical reactivity and properties. Studies on related sulfinyl compounds, such as lanthanide(III) coordination polymers, reveal how sulfinyl ligands contribute to forming unique lamellar square arrays, illustrating the structural versatility of sulfinyl compounds (Bu et al., 2002).

Chemical Reactions and Properties

Sulfinyl compounds engage in diverse chemical reactions, underpinning their broad applicability. For instance, the electrochemical radical δ-H sulfonylation reaction for synthesizing 4-((aryl,arylsulfonyl)methylene)-2,5-cyclohexadiene derivatives highlights the reactivity of sulfinyl groups in facilitating novel bond formations (Dai et al., 2021). Similarly, the self-condensation of N-tert-butanesulfinyl aldimines showcases their utility in synthesizing biologically important compounds through diastereoselective reactions (Schenkel & Ellman, 2004).

Physical Properties Analysis

The physical properties of sulfinyl compounds, including 4-(Methylsulfinyl)butanenitrile, are crucial for their applications in various domains. The study of ionic liquids consisting of various anions and cations, including sulfinyl derivatives, sheds light on the importance of understanding these compounds' phase-transition temperatures, densities, and viscosities for their application as solvents and electrolytes (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-(Methylsulfinyl)butanenitrile, particularly its reactivity and stability, are defined by its molecular structure. The purification and structural determination of sulforaphane and sulforaphane nitrile from broccoli, which share a similar sulfinyl functional group, highlight the significance of sulfinyl groups in natural compounds and their potential health benefits (Chiang, Pusateri, & Leitz, 1998).

Scientific Research Applications

Purification and Analysis

4-(Methylsulfinyl)butanenitrile (MSBN) has been studied for its purification and analysis methods. Kore et al. (1993) described the purification of MSBN from broccoli and Lesquerella fendleri using methods like solvent extraction, gel filtration chromatography, and high-performance liquid chromatography (HPLC) (Kore, Spencer, & Wallig, 1993). Chiang et al. (1998) developed a gas chromatography/mass spectrometry (GC/MS) method for the determination of sulforaphane and sulforaphane nitrile in broccoli, which includes MSBN as a key component (Chiang, Pusateri, & Leitz, 1998).

Isolation and Biological Activities

Vaughn and Berhow (2004) worked on the isolation and purification of glucosinolate hydrolysis products, including MSBN, from various plant sources, highlighting their biological activities (Vaughn & Berhow, 2004). Guerrero-Beltrán et al. (2012) explored sulforaphane's protective effect against oxidative stress, where MSBN's role as a dietary compound in cruciferous vegetables was highlighted for its health benefits (Guerrero-Beltrán, Calderón-Oliver, Pedraza-Chaverri, & Chirino, 2012).

Chemical Synthesis and Applications

Itoh et al. (1993) achieved efficient preparation of optically pure 4-hydroxyalkanenitriles via an enzymatic reaction, a method that could be relevant for MSBN's structural analogs in antitumor lignan synthesis (Itoh, Chika, Takagi, & Nishiyama, 1993). Li et al. (2014) discussed the design of a biosynthetic pathway for 1,2,4-butanetriol from glucose, which may involve similar chemical structures to MSBN (Li, Cai, Li, & Zhang, 2014).

Coordination Polymers and Catalysis

Bu et al. (2002) reported the synthesis and properties of lanthanide(III) coordination polymers with a compound structurally similar to MSBN, indicating potential applications in material science (Bu, Weng, Du, Chen, Li, Zhang, & Zhao, 2002). Ellman et al. (2002) explored N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, suggesting potential synthetic utility for MSBN derivatives (Ellman, Owens, & Tang, 2002).

Nutraceutical and Therapeutic Aspects

Bousquet et al. (2020) discussed sulforaphane, which has a structure closely related to MSBN, in the context of chronic disease prevention, including its potential use in COVID-19 management (Bousquet, Anto, Czarlewski, Haahtela, Fonseca, Iaccarino, Blain, Akdis, & Zuberbier, 2020).

properties

IUPAC Name

4-methylsulfinylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-8(7)5-3-2-4-6/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBAGVWCGHEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304928
Record name 4-(Methylsulfinyl)butanenitrile
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Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfinyl)butanenitrile

CAS RN

61121-65-1
Record name 4-(Methylsulfinyl)butanenitrile
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Record name 4-(Methylsulfinyl)butanenitrile
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Record name NSC321800
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Record name 4-(Methylsulfinyl)butanenitrile
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Record name 4-methanesulfinylbutanenitrile
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Record name 4-(METHYLSULFINYL)BUTANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
AM Kore, GF Spencer, MA Wallig - Journal of Agricultural and …, 1993 - ACS Publications
The purification of the w-(methylsulfinyl) alkyl glucosinolate hydrolysis products l-isothiocyanato-3-(methylsulfinyl) propane (IMSP), l-isothiocyanato-4-(methylsulfinyl) butane (IMSB), 4-(…
Number of citations: 70 pubs.acs.org
KH Kim, E Moon, SY Kim, SU Choi, JH Lee… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Raphanus sativus seeds (Brassicaceae) known as Raphani Semen have long been used as anti-cancer and/or anti-inflammatory agents in Korean …
Number of citations: 78 www.sciencedirect.com
N Wang, W Wang, P Huo, CQ Liu… - … Pacific Journal of …, 2014 - pdfs.semanticscholar.org
4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) found in the radish (Raphanus sativus L.), is a wellknown anticancer agent. In this study, the mechanisms of the MTBITC induction of …
Number of citations: 32 pdfs.semanticscholar.org
WCK Chiang, DJ Pusateri… - Journal of Agricultural and …, 1998 - ACS Publications
Phytochemicals, especially the secondary metabolites synthesized by plants, play key roles in human nutrition, health, wellness, and disease prevention. Some phytochemicals may be …
Number of citations: 125 pubs.acs.org
SF Vaughn, MA Berhow - Industrial Crops and Products, 2005 - Elsevier
Glucosinolates are a class of organic anions that can be hydrolyzed either enzymatically with myrosinase or non-enzymatically to form primarily isothiocyanates and/or nitriles. The …
Number of citations: 235 www.sciencedirect.com
U Wittstock, N Agerbirk, EJ Stauber… - Proceedings of the …, 2004 - National Acad Sciences
Plants protect themselves against herbivory with a diverse array of repellent or toxic secondary metabolites. However, many herbivorous insects have developed counteradaptations …
Number of citations: 587 www.pnas.org
M Renz, M Dekker, S Rohn, FS Hanschen - Food Chemistry, 2023 - Elsevier
Brassica vegetables are frequently consumed foods of nutritional interest, because they are rich in glucosinolates (GLSs). Among GLS breakdown products, especially isothiocyanates …
Number of citations: 8 www.sciencedirect.com
NV Matusheski, R Swarup, JA Juvik… - Journal of agricultural …, 2006 - ACS Publications
In some cruciferous plants, epithiospecifier protein (ESP) directs myrosinase (EC 3.2.3.1)-catalyzed hydrolysis of alkenyl glucosinolates toward epithionitrile formation. Here, for the first …
Number of citations: 251 pubs.acs.org
FS Hanschen, M Schreiner - Frontiers in plant science, 2017 - frontiersin.org
Vegetables of the Brassica oleracea group, such as broccoli, cauliflower, and cabbage, play an important role for glucosinolate consumption in the human diet. Upon maceration of the …
Number of citations: 109 www.frontiersin.org
JAA Renwick, M Haribal, S Gouinguené… - Journal of chemical …, 2006 - Springer
Recognition of cabbage as a host plant for the diamondback moth (DBM) has previously been shown to depend on compounds that are extracted by soaking intact foliage in chloroform. …
Number of citations: 168 link.springer.com

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